molecular formula C16H20N2O B15116427 3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15116427
M. Wt: 256.34 g/mol
InChI Key: HCHUHJRTEFQSHI-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a tert-butylphenyl group and a methyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 4-tert-butylbenzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a Biginelli condensation, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a urea or thiourea. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, with the addition of an acid catalyst such as hydrochloric acid or acetic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from any side products or impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert the dihydropyrimidinone core to a fully saturated pyrimidinone.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while reduction can produce fully saturated pyrimidinones. Substitution reactions can introduce various functional groups onto the tert-butylphenyl ring.

Scientific Research Applications

3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylanisole: A compound with a similar tert-butylphenyl group but different functional groups.

    4-tert-Butylphenylboronic acid: Another compound with a tert-butylphenyl group, used in Suzuki-Miyaura coupling reactions.

    4-tert-Butylacetophenone: Contains a tert-butylphenyl group and a ketone functional group.

Uniqueness

3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its dihydropyrimidinone core, which imparts distinct chemical properties and potential biological activities. Its combination of a tert-butylphenyl group and a methyl group further differentiates it from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C16H20N2O/c1-12-9-15(19)18(11-17-12)10-13-5-7-14(8-6-13)16(2,3)4/h5-9,11H,10H2,1-4H3

InChI Key

HCHUHJRTEFQSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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